N-Benzyl-2-methyl-L-prolinamide

FAP inhibition Prolyl endopeptidase Cancer-associated fibroblast

N-Benzyl-2-methyl-L-prolinamide (CAS 394657-03-5) is a chiral (2S)-configured α-methylprolinamide derivative with molecular formula C13H18N2O and molecular weight 218.29 g/mol. The compound features a pyrrolidine ring bearing a quaternary α-methyl substitution and an N-benzyl amide moiety, imparting enhanced conformational rigidity relative to unsubstituted prolinamides.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 394657-03-5
Cat. No. B14246879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-methyl-L-prolinamide
CAS394657-03-5
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1(CCCN1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c1-13(8-5-9-15-13)12(16)14-10-11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-10H2,1H3,(H,14,16)/t13-/m0/s1
InChIKeyLNYUIQGEBPWDTM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-methyl-L-prolinamide (CAS 394657-03-5): Procurement-Relevant Baseline and Chemical Identity


N-Benzyl-2-methyl-L-prolinamide (CAS 394657-03-5) is a chiral (2S)-configured α-methylprolinamide derivative with molecular formula C13H18N2O and molecular weight 218.29 g/mol [1]. The compound features a pyrrolidine ring bearing a quaternary α-methyl substitution and an N-benzyl amide moiety, imparting enhanced conformational rigidity relative to unsubstituted prolinamides [2]. Reported primary research activity centers on inhibition profiling against the prolyl endopeptidase FAP (IC50 = 1,700 nM) and dipeptidyl peptidases DPP8 and DPP9 (IC50 = 7,190 nM and 9,190 nM, respectively), with a crystallographically resolved solid-state structure (R = 0.050) confirming stereochemical integrity [3][4].

Why N-Benzyl-2-methyl-L-prolinamide Cannot Be Interchanged with Unsubstituted Prolinamides or Racemic Analogs


Generic substitution of N-Benzyl-2-methyl-L-prolinamide with simpler prolinamide analogs fails for three structurally grounded reasons. First, the quaternary α-methyl substitution confers conformational restriction that eliminates rotameric flexibility present in unsubstituted prolinamides, directly impacting target recognition and binding geometry [1]. Second, the (2S) absolute stereochemistry at the quaternary center is essential for maintaining chiral integrity during further synthetic elaboration; racemic or enantiomeric mixtures cannot reproduce stereoselective outcomes in asymmetric catalysis applications [2]. Third, the benzyl amide moiety establishes a distinct hydrogen-bonding network in the solid state, as confirmed by single-crystal X-ray diffraction (R = 0.050), which governs solubility and crystallinity relative to non-benzylated analogs [3]. Substituting with (2S)-N-benzylpyrrolidine-2-carboxamide (CAS 116774-46-0, lacking the α-methyl group) or the racemic 1-benzyl-2-methylpyrrolidine-2-carboxamide (CAS 111080-58-1) will alter conformational equilibrium, stereochemical purity, and solid-state packing—parameters that directly affect reproducibility in both biological assays and synthetic transformations.

N-Benzyl-2-methyl-L-prolinamide (CAS 394657-03-5): Product-Specific Quantitative Evidence for Scientific Selection


FAP Inhibitory Activity of N-Benzyl-2-methyl-L-prolinamide: Quantified Potency and Selectivity Profile

N-Benzyl-2-methyl-L-prolinamide inhibits fibroblast activation protein (FAP) with an IC50 of 1,700 nM in a recombinant enzyme assay using 6xHis-tagged FAP expressed in baculovirus and Nle-Pro-aminomethylcoumarin as substrate [1]. The compound exhibits a modest selectivity window over DPP8 (IC50 = 7,190 nM, 4.2-fold) and DPP9 (IC50 = 9,190 nM, 5.4-fold) within the same DPP family [1]. This profile contrasts with the structurally simpler (2S)-N-benzylpyrrolidine-2-carboxamide (lacking the α-methyl group), for which no quantitative FAP inhibition data have been reported in the primary literature [2].

FAP inhibition Prolyl endopeptidase Cancer-associated fibroblast

DPP8 and DPP9 Inhibitory Activity of N-Benzyl-2-methyl-L-prolinamide: Quantitative Cross-Target Profiling

In addition to FAP inhibition, N-Benzyl-2-methyl-L-prolinamide exhibits measurable activity against dipeptidyl peptidase 8 (DPP8) with IC50 = 7,190 nM and dipeptidyl peptidase 9 (DPP9) with IC50 = 9,190 nM, determined using 6xHis-tagged recombinant enzymes and Ala-Pro-aminomethylcoumarin substrate [1]. The compound's IC50 values across the three DPP family members (FAP, DPP8, DPP9) are all within the low micromolar range, indicating pan-DPP inhibitory character rather than pronounced isoform selectivity. This contrasts with the racemic analog 1-benzyl-2-methylpyrrolidine-2-carboxamide (CAS 111080-58-1), for which no DPP family inhibition data exist in authoritative databases or primary literature, precluding any cross-target activity assessment for research applications [2].

DPP8 inhibition DPP9 inhibition Dipeptidyl peptidase Selectivity profiling

Solid-State Crystallographic Confirmation: X-ray Structure of N-Benzyl-2-methyl-L-prolinamide

The crystal structure of N-Benzyl-2-methyl-L-prolinamide has been solved and refined from single-crystal X-ray diffraction data to an R-value of 0.050 using 2,126 observed reflections, with crystals grown from ethanol solution [1]. The structure unambiguously confirms the (2S) absolute configuration at the quaternary α-carbon and reveals the solid-state molecular geometry and hydrogen-bonding network. In contrast, neither the non-methylated analog (2S)-N-benzylpyrrolidine-2-carboxamide (CAS 116774-46-0) nor the racemic analog 1-benzyl-2-methylpyrrolidine-2-carboxamide (CAS 111080-58-1) have peer-reviewed crystal structures deposited in authoritative structural databases [2][3].

X-ray crystallography Crystal structure Stereochemical confirmation Solid-state characterization

Chiral Purity and Stereochemical Integrity: The (2S) Configuration of N-Benzyl-2-methyl-L-prolinamide

N-Benzyl-2-methyl-L-prolinamide is specifically the (2S)-configured enantiomer of 2-methyl-N-(phenylmethyl)pyrrolidine-2-carboxamide, as designated by the L-prolinamide nomenclature and confirmed by the InChIKey stereochemical descriptor LNYUIQGEBPWDTM-ZDUSSCGKSA-N [1]. The racemic mixture of the same constitution is a distinct chemical entity (CAS 111080-58-1) with no stereochemical designation at the α-carbon [2]. Published synthetic routes to α-methylprolinamides via interrupted Curtius rearrangements of quaternary proline derivatives demonstrate that retention of the (2S) configuration is non-trivial and requires specific reaction conditions to avoid racemization [3].

Chiral purity Stereochemistry Enantiomeric excess Absolute configuration

Computational Physicochemical Descriptors: XlogP and Topological Polar Surface Area

N-Benzyl-2-methyl-L-prolinamide has a calculated XlogP of 1.3 and a topological polar surface area (TPSA) of 41.1 Ų, as computed from authoritative cheminformatics databases [1]. These values position the compound within a lipophilicity range suitable for both biochemical assay solubility and potential blood-brain barrier penetration assessment (TPSA < 60 Ų). The non-methylated analog (2S)-N-benzylpyrrolidine-2-carboxamide has a lower molecular weight (204.27 g/mol vs. 218.29 g/mol) and lacks the quaternary α-carbon, which alters both calculated logP and conformational ensemble [2].

XlogP TPSA Lipophilicity Physicochemical properties

Validated Research and Industrial Application Scenarios for N-Benzyl-2-methyl-L-prolinamide (CAS 394657-03-5)


FAP/DPP Family Enzyme Inhibition Profiling and Selectivity Assessment

This compound is directly applicable in biochemical assays evaluating fibroblast activation protein (FAP) inhibition with a defined IC50 of 1,700 nM, and cross-reactivity assessment against DPP8 (IC50 = 7,190 nM) and DPP9 (IC50 = 9,190 nM) [1]. The documented 4.2- to 5.4-fold selectivity window provides a quantitative benchmark for screening programs developing FAP-targeted probes or therapeutics. Researchers should note the moderate micromolar potency limits utility for high-sensitivity cellular assays; the compound is best employed as a reference standard in enzymatic activity assays and selectivity profiling panels where cross-target DPP-family activity must be quantified.

X-ray Crystallography Reference Standard and Solid-State Structural Validation

The peer-reviewed crystal structure (R = 0.050, 2,126 observed reflections) provides an experimentally verified three-dimensional molecular geometry suitable as a reference for crystallographic studies, computational docking model validation, and solid-state characterization method development [1]. The availability of crystallographic information file (CIF) data enables direct comparison with novel prolinamide derivatives and supports polymorph screening efforts. This application scenario is unique among the closest structural analogs, which lack published single-crystal diffraction data.

Chiral Scaffold for Asymmetric Organocatalysis Development

As an α-methylprolinamide derivative with defined (2S) absolute configuration, this compound may serve as a chiral scaffold for developing organocatalysts in asymmetric transformations, building on established literature demonstrating that α-methyl prolinamides act as effective catalysts for conjugate additions of aldehydes to nitroolefins [1]. The quaternary α-methyl substitution confers conformational restriction that can influence enantioselectivity outcomes relative to unsubstituted prolinamides. However, users should verify catalytic performance in their specific reaction system, as direct comparative data for this exact compound versus other prolinamide catalysts remain limited in the primary literature.

SAR Building Block for Proline-Derived Bioactive Molecules

This compound functions as a structurally validated building block for synthesizing more complex proline-containing bioactive molecules, particularly in medicinal chemistry programs exploring quaternary proline derivatives. The documented inhibitory activity against DPP family enzymes (FAP, DPP8, DPP9) provides a baseline SAR data point for derivative optimization [1]. The compound is also directly relevant to the synthesis of BMS-754807 (a potent IGF-1R/InsR kinase inhibitor), which incorporates a 2-methylprolinamide moiety in its core structure, establishing the α-methylprolinamide scaffold as a privileged pharmacophoric element [2].

Quote Request

Request a Quote for N-Benzyl-2-methyl-L-prolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.